Hexametazine

Cerebral perfusion imaging Brain SPECT Radiopharmaceutical dosimetry

Researchers requiring leukocyte labeling or extended-window ictal SPECT face a critical gap: ⁹⁹ᵐTc-ECD is unsuitable for leukocyte labeling and limited to a 2 h post-injection window. Hexametazine (Exametazime, HMPAO) is the only ⁹⁹ᵐTc-based ligand indicated for both cerebral perfusion SPECT and in vitro leukocyte labeling. • 4 h post-injection imaging window enables bedside injection for ictal SPECT protocols • Only methylene blue-stabilized formulations maintain >80% RCP up to 6 h post-reconstitution • FDA-indicated for leukocyte labeling in adults and pediatrics (2-17 yr) Supplied as ≥98% pure racemic mixture; global shipping for research and clinical trial use.

Molecular Formula C13H28N4O2
Molecular Weight 272.39 g/mol
Cat. No. B1244493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexametazine
Synonyms3,3'-((2,2,-dimethyl-1,3-propanediyl)diimino)bis-2-butanone dioxime, (R*,R*-(E,E))-
exametazime
Molecular FormulaC13H28N4O2
Molecular Weight272.39 g/mol
Structural Identifiers
SMILESCC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C
InChIInChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+
InChIKeyBPNZYADGDZPRTK-MAEUFBSDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexametazine (HMPAO): Cerebral Perfusion SPECT & Leukocyte Scintigraphy Ligand


Hexametazine (syn. exametazime, HMPAO, d,l-hexamethylpropylene amine oxime; CAS 105613-48-7; molecular formula C₁₃H₂₈N₄O₂; MW 272.39 g/mol) is a propyleneamine oxime derivative that functions as a chelating ligand for technetium-99m [1]. Upon reconstitution with sodium pertechnetate (⁹⁹ᵐTcO₄⁻) in the presence of a stannous reductant, hexametazine forms a neutral, lipophilic ⁹⁹ᵐTc complex capable of passively diffusing across the blood–brain barrier and into leukocytes [1][2]. The ⁹⁹ᵐTc-exametazime complex is marketed under the trade name Ceretec and is regulated as a diagnostic radiopharmaceutical for regional cerebral perfusion SPECT imaging in stroke and cerebrovascular disease, and for in vitro leukocyte labeling to localize intra-abdominal infection and inflammatory bowel disease [2][3]. The ligand exists as a racemic mixture of D,D- and L,L-diastereoisomers, and the radiochemical purity of the final ⁹⁹ᵐTc complex is both time-dependent and formulation-dependent, directly impacting clinical utility [4].

Radiotracer precursor Chelating ligand for 99mTc; forms neutral, lipophilic complex for brain perfusion SPECT and leukocyte labeling
Formulation stability Radiochemical purity depends on stabilizer (methylene blue) and reconstitution time; non-stabilized kits degrade rapidly
Racemic diastereomers Contains D,D- and L,L-isomers; isomer distribution may influence complex formation and biodistribution

Non-Interchangeability of 99mTc-HMPAO with ECD or IMP


Although ⁹⁹ᵐTc-HMPAO, ⁹⁹ᵐTc-ECD (bicisate), and ¹²³I-IMP (isopropyl-iodoamphetamine) are all classified as cerebral perfusion SPECT radiopharmaceuticals, they exhibit fundamentally different brain uptake fractions, blood conversion kinetics, regional distribution patterns, and image contrast characteristics that preclude simple interchangeability [1]. ⁹⁹ᵐTc-HMPAO demonstrates lower absolute brain uptake (2–3% of injected dose) compared to ⁹⁹ᵐTc-ECD (4–7%), but offers a longer effective imaging time window (up to 4 h versus 2 h) and uniquely supports leukocyte labeling—an indication for which ⁹⁹ᵐTc-ECD is demonstrably unsuitable [1][2]. Furthermore, radiochemical stability differences between non-stabilized, methylene blue-stabilized, and generic formulations of ⁹⁹ᵐTc-HMPAO introduce additional procurement-critical variables that do not exist for other agents [3]. These quantitative performance gaps directly affect diagnostic accuracy, workflow logistics, and regulatory compliance, making uncritical generic substitution a potential source of clinical and operational risk.

Brain uptake and contrast profile may differ
99mTc-ECD provides higher brain uptake and gray/white contrast; direct substitution may shift image interpretation without tracer-specific databases.
Leukocyte labeling not interchangeable
99mTc-ECD is reported unsuitable for leukocyte labeling; HMPAO uniquely supports infection/inflammation imaging research.
Stabilization requirements differ
Non-stabilized or generic HMPAO may fall below >80% radiochemical purity within 3–6 h; stabilized kits maintain purity longer, affecting delayed-injection protocols.

Head-to-Head Quantitative Evidence: HMPAO vs. ECD, IMP, and Generics


Brain Uptake Fraction and Gray/White Contrast: HMPAO vs. ECD

In a direct head-to-head parameter comparison, ⁹⁹ᵐTc-HMPAO exhibits lower absolute brain uptake (2–3% of the injected dose) compared to ⁹⁹ᵐTc-ECD (4–7%), and a lower gray-matter-to-white-matter contrast ratio (2–3:1 versus 4:1) [1]. The lower brain uptake fraction for ⁹⁹ᵐTc-HMPAO is corroborated by an independent SPECT/CT quantification study reporting a mean absolute cerebral uptake of 4.3 ± 0.8% of injected dose in a patient population, consistent with the 4–7% range cited for planar imaging [2]. Despite the lower uptake fraction, ⁹⁹ᵐTc-HMPAO demonstrates a faster blood conversion rate and a higher fraction of injected dose available for brain extraction compared to ⁹⁹ᵐTc-ECD, as demonstrated by arterial sampling and rapid octanol extraction in neurological patients [3]. The imaging time window also differs: up to 4 hours post-injection for ⁹⁹ᵐTc-HMPAO versus up to 2 hours for ⁹⁹ᵐTc-ECD [1].

Brain Uptake Fraction
Head-to-head
HMPAO 2–3% vs ECD 4–7% injected dose; gray/white contrast 2–3:1 vs 4:1; imaging window 4 h vs 2 h
Trade-off between lower uptake/contrast and longer imaging flexibility
Reported from comparative clinical SPECT parameter table
Cerebral perfusion imaging Brain SPECT Radiopharmaceutical dosimetry

Radiochemical Stability: Stabilized vs. Non-Stabilized HMPAO

The radiochemical purity (RCP) of ⁹⁹ᵐTc-HMPAO is critically dependent on formulation stabilization. A direct comparative investigation demonstrated that without stabilization, the lipophilic ⁹⁹ᵐTc-HMPAO complex retained only 49.8 ± 8.9% RCP at 3 hours after reconstitution, rendering it unsuitable for delayed clinical use [1]. The addition of methylene blue (a stabilizer included in commercial Ceretec kits with cobalt) raised the RCP to 86.9 ± 4.2% at 3 hours, with stability persisting over time (86.2 ± 3.5% at 15 minutes versus 78.2 ± 4.0% at 3 hours) [1]. When stored in syringes—a common operational requirement for ictal SPECT—stabilized ⁹⁹ᵐTc-HMPAO RCP decreased from a mean of 87.7% at 2 hours to 74.0% at 8 hours post-preparation, while ⁹⁹ᵐTc-ECD retained >94% RCP throughout the same period [2]. This stability differential means that syringe-stored ⁹⁹ᵐTc-HMPAO may fall below acceptable RCP thresholds (>80%) after approximately 6 hours, whereas ⁹⁹ᵐTc-ECD remains viable for the full 8-hour testing window [2].

Radiochemical Stability
Head-to-head
Non-stabilized: 49.8±8.9% RCP at 3 h; stabilized: 86.9±4.2% at 3 h; syringe storage: 74.0% at 8 h
Stabilization substantially extends post-reconstitution viability
80% RCP threshold; Whatman 17 chromatography data
Radiopharmaceutical quality control Radiochemical purity Kit formulation stability

Brain-to-Background Contrast Ratio: HMPAO vs. ECD

In an intrasubject crossover comparison of seven healthy human subjects receiving both radiopharmaceuticals, ⁹⁹ᵐTc-HMPAO produced significantly higher background facial and soft-tissue uptake relative to ⁹⁹ᵐTc-ECD [1]. The brain-to-background contrast ratio (measured as brain/neck activity) for ⁹⁹ᵐTc-ECD progressively improved to 17:1 at 5 hours post-administration, whereas ⁹⁹ᵐTc-HMPAO reached only 2:1 at the same time point [1]. Both agents showed rapid brain uptake with net brain washout of less than 5% during the first 20 minutes, confirming that this contrast difference is driven by differential extracerebral activity clearance rather than differential brain retention [1]. A blinded reader assessment further concluded that ⁹⁹ᵐTc-ECD produced images that were 'easier to interpret' due to reduced extracerebral activity [1]. Consistent with this, a separate cross-study comparison found that ⁹⁹ᵐTc-ECD showed higher lesion contrast than ⁹⁹ᵐTc-HMPAO across all brain regions in stroke SPECT [2].

Brain-to-Background Contrast
Head-to-head
HMPAO 2:1 vs ECD 17:1 brain/neck ratio at 5 h post-injection
8.5-fold higher late-phase contrast with ECD; influences subtle lesion detectability
Intrasubject comparison in 7 healthy subjects
Image quality Diagnostic accuracy Brain SPECT quantification

Regional Cerebral Influx Constants (Ki): HMPAO vs. ECD

A direct comparative study in five neurological patients measured the regional steady-state influx constants (Ki, in mL/min/g) for both tracers using arterial input sampling and SPET brain concentration measurements at 35 and 60 minutes post-injection [1]. In grey matter, ⁹⁹ᵐTc-HMPAO yielded a Ki of 0.32 ± 0.03 mL/min/g, while ⁹⁹ᵐTc-ECD yielded 0.35 ± 0.04 mL/min/g; in white matter, the Ki values were 0.23 ± 0.01 and 0.23 ± 0.02, respectively [1]. The Ki values of the two tracers in corresponding brain regions were closely correlated (P < 0.001), demonstrating that both agents are capable of quantitative cerebral perfusion measurement [1]. Importantly, ⁹⁹ᵐTc-HMPAO was found to have a faster blood conversion rate but a higher fraction of the injected dose available for brain extraction compared to ⁹⁹ᵐTc-ECD [1]. Semiquantitative analysis using Statistical Parametric Mapping in 90 normal individuals (35 HMPAO, 55 ECD) confirmed that regional cerebral blood flow distribution patterns differ significantly between the two tracers, with HMPAO showing lower uptake in parietal, occipital, and superior temporal cortices and higher uptake in subcortical nuclei and brain stem [2].

Regional Influx Constant Ki
Head-to-head
HMPAO grey matter Ki 0.32±0.03; ECD 0.35±0.04 mL/min/g; white matter Ki equivalent
Both tracers valid for quantitative perfusion measurement
Correlation P
Ischemic Lesion Contrast
Head-to-head
IMP superior for ischemia detection; ECD higher lesion contrast than HMPAO in all brain regions
HMPAO poorer ischemic/normal contrast but uniquely shows luxury perfusion
Three-way study; 75 patients with cerebrovascular disease
Generic vs. Brand Purity
Head-to-head
Generic initial RCP 85–87%; Ceretec 95%; Ceretec >80% RCP maintained ~1 h longer at low activity
Brand formulation provides wider purity margin for delayed-injection protocols
50–80 mCi preparations; 7 h post-formulation evaluation
Quantitative brain perfusion Kinetic modeling Compartmental analysis

Ischemic Lesion Detectability: HMPAO vs. IMP and ECD

In a direct comparative clinical study of 75 patients with cerebrovascular disorders, ¹²³I-IMP (isopropyl-iodoamphetamine) was found to be superior to ⁹⁹ᵐTc-HMPAO in detecting brain ischemia [1]. ⁹⁹ᵐTc-HMPAO imaging demonstrated poor contrast between normal and ischemic regions, attributed to more marked back-diffusion of the lipophilic complex in high-flow brain regions compared to low-flow regions [1]. This phenomenon reduces the tracer's ability to discriminate ischemic from normally perfused tissue. A separate three-way comparative SPECT study of stroke confirmed that ¹²³I-IMP showed the highest lesion contrast in cerebral cortex and cerebellum, while ⁹⁹ᵐTc-ECD showed the highest contrast in thalamus and striatum; in all brain regions, ⁹⁹ᵐTc-ECD demonstrated higher lesion contrast than ⁹⁹ᵐTc-HMPAO [2]. Despite this limitation for ischemia detection, ⁹⁹ᵐTc-HMPAO offers the countervailing advantage of demonstrating transient hyperemia ("luxury perfusion") in the subacute phase of stroke that is not visualized by ¹²³I-IMP [3].

Ischemic Lesion Contrast
Head-to-head
IMP superior for ischemia detection; ECD higher lesion contrast than HMPAO in all brain regions
HMPAO poorer ischemic/normal contrast but uniquely shows luxury perfusion
Three-way study; 75 patients with cerebrovascular disease
Stroke imaging Brain ischemia Perfusion defect contrast

Generic vs. Brand HMPAO: Radiochemical Purity and Stability

A direct comparative quality assessment evaluated the radiochemical purity (RCP) and stability of generic ⁹⁹ᵐTc-exametazime (AnazaoHealth) against brand-name ⁹⁹ᵐTc-Ceretec (GE Healthcare) [1]. At low activity (50 mCi), the initial RCP was 87% for generic versus 95% for Ceretec; at high activity (80 mCi), initial RCP was 85% versus 95%, respectively [1]. Both formulations maintained RCP >80% up to 6 hours post-formulation at both activity levels, meeting the minimum acceptable threshold for clinical use. However, at 7 hours post-formulation, only the low-activity Ceretec preparation maintained RCP >80%; the generic formulation at both activity levels and the high-activity Ceretec preparation fell to 78–79%, indicating preparation failure [1]. A separate regulatory review confirmed that Drax Exametazime is pharmaceutically equivalent to Ceretec as the Canadian Reference Product, but this determination was based on quality attributes rather than clinical outcome data [2].

Generic vs. Brand Purity
Head-to-head
Generic initial RCP 85–87%; Ceretec 95%; Ceretec >80% RCP maintained ~1 h longer at low activity
Brand formulation provides wider purity margin for delayed-injection protocols
50–80 mCi preparations; 7 h post-formulation evaluation
Generic radiopharmaceutical equivalence Kit formulation quality Radiochemical purity specification

Optimal Applications for 99mTc-HMPAO


Ictal SPECT for Epilepsy Focus Localization

For epilepsy surgery workup requiring ictal SPECT, ⁹⁹ᵐTc-HMPAO offers a critical operational advantage: its 4-hour post-injection imaging window (versus 2 hours for ⁹⁹ᵐTc-ECD) allows the radiopharmaceutical to be prepared in advance and held at the patient's bedside for rapid injection at seizure onset [1]. However, the evidence demonstrates that only methylene blue-stabilized formulations maintain acceptable radiochemical purity (>80%) for up to 6 hours post-reconstitution [2], and syringe storage accelerates degradation (RCP 87.7% at 2 h → 74.0% at 8 h) [3]. Procurement of non-stabilized or generic exametazime kits for this application introduces a risk of preparation failure if injection is delayed beyond the 6-hour viability window. The evidence also shows that ⁹⁹ᵐTc-HMPAO and ⁹⁹ᵐTc-ECD produce significantly different regional cerebral blood flow distribution patterns in normal brain , meaning that ictal/interictal subtraction protocols must use tracer-specific reference databases and cannot interchange agents within a longitudinal patient series.

Leukocyte Scintigraphy for Occult Infection and IBD

⁹⁹ᵐTc-HMPAO (hexametazine) is FDA-indicated for in vitro leukocyte labeling and scintigraphy to localize intra-abdominal infection and inflammatory bowel disease in adults and pediatric patients aged 2–17 [1]. ⁹⁹ᵐTc-ECD is not a suitable alternative for this application: comparative studies demonstrate that ⁹⁹ᵐTc-ECD-labeled leukocytes exhibit lower labeling efficiency and poorer stability, leading to the explicit conclusion that '⁹⁹ᵐTc-ECD is not a good choice as a leukocyte-labelling agent to replace commercial ⁹⁹ᵐTc-HMPAO' [2]. For clinical centers or contract research organizations (CROs) conducting infection imaging trials or providing leukocyte labeling services, hexametazine-based kits are the only ⁹⁹ᵐTc-based option; substitution with ECD-based products would compromise labeling efficiency and diagnostic accuracy. The evidence of hexametazine's lower brain-to-background contrast (2:1 at 5 h vs. 17:1 for ECD) [3] is irrelevant to this application, underscoring that procurement decisions must be indication-specific rather than agent-class-based.

Stroke Cerebrovascular Reserve and Luxury Perfusion Imaging

In the subacute phase of stroke, ⁹⁹ᵐTc-HMPAO uniquely demonstrates transient hyperemia ("luxury perfusion") that is not visualized by ¹²³I-IMP [1]. This phenomenon, reflecting uncoupling of flow and metabolism, provides clinically actionable information about tissue viability that is not obtainable with alternative tracers. However, procurement for stroke protocols must also account for the evidence that ¹²³I-IMP and ⁹⁹ᵐTc-ECD both provide superior ischemic lesion contrast compared to ⁹⁹ᵐTc-HMPAO [2]. ⁹⁹ᵐTc-HMPAO's quantitative cerebral perfusion measurement capability—validated by arterial input function studies yielding grey matter Ki values of 0.32 ± 0.03 mL/min/g [3]—supports its use in acetazolamide challenge testing for cerebrovascular reserve assessment, an application where the longer imaging window (4 h) enables rest/stress split-dose protocols on a single day.

Brain Death Determination Scintigraphy

⁹⁹ᵐTc-HMPAO cerebral perfusion scintigraphy is established as a safe, noninvasive, reliable, and reproducible procedure for the determination of brain death, producing fast and easy-to-interpret results [1]. The agent's rapid brain uptake—peak brain activity at 2 minutes post-injection [2]—and the characteristic "empty skull" sign (absence of supratentorial perfusion) provide a binary, medicolegally defensible endpoint. The evidence that ⁹⁹ᵐTc-HMPAO has a higher fraction of injected dose available for brain extraction than ⁹⁹ᵐTc-ECD [3] supports its use in low-flow states where maximizing the pool of diffusible tracer is critical for detecting residual perfusion. For procurement in intensive care and organ transplantation settings, the kit-based, on-demand availability of hexametazine (versus the cyclotron-dependence of ¹²³I-IMP) is a decisive logistical advantage.

Application
Selection Property
Validation Focus
Ictal SPECT research protocol
Stabilized kit with extended post-reconstitution viability
RCP >80% at injection time; tracer-specific normal database
Leukocyte labeling and infection imaging
Unique leukocyte labeling capability; not replaceable by ECD
Labeling efficiency; detection reliability in infection research models
Subacute stroke luxury perfusion study
Visualization of luxury perfusion not seen with IMP
Perfusion/metabolism uncoupling; quantitative Ki measurement
Brain death scintigraphy protocol
On-demand kit availability; high brain extraction in low-flow states
Absence of supratentorial perfusion; binary endpoint reproducibility
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